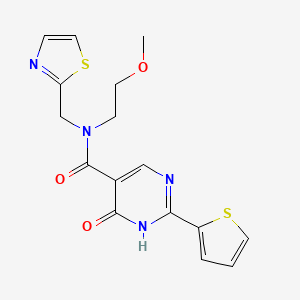

![molecular formula C20H26N2O2 B5575368 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)

3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as JNJ-5207852 and is considered to be a selective antagonist of the cannabinoid CB1 receptor. The purpose of

Aplicaciones Científicas De Investigación

Antimicrobial and Antineoplastic Activities

Research into benzamide derivatives, including structures similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide, has shown promising antimicrobial and antineoplastic (anti-cancer) activities. For instance, studies on N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated significant in vitro antimicrobial effectiveness against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. These findings suggest the potential for benzamide derivatives in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006). Additionally, benzamide derivatives have been explored for their antineoplastic capabilities. For example, flumatinib, a tyrosine kinase inhibitor with a structure incorporating benzamide and pyridinyl groups, has shown significant antitumor activity in chronic myelogenous leukemia (CML) patients, highlighting the therapeutic potential of such compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

Ligand Design for Magnetic Materials

Another fascinating application of benzamide derivatives is in the design of ligands for magnetic materials. Research into ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its analogs, when coordinated with copper ions, has led to the development of anionic metalloligands. These ligands, upon reacting with lanthanide salts, produce complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This research opens new avenues for the development of advanced magnetic materials with potential applications in data storage and quantum computing (Costes, Vendier, & Wernsdorfer, 2010).

Corrosion Inhibition

Benzamide derivatives have also been studied for their corrosion inhibitive properties. Research into the stereochemical conformation of azomethine-based Schiff bases, which share structural similarities with benzamide compounds, has revealed their effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments. This work highlights the potential of benzamide derivatives in developing new corrosion inhibitors for industrial applications, providing a pathway to enhance the longevity and durability of metal structures (Murmu, Saha, Murmu, & Banerjee, 2019).

Propiedades

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methylpyridin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14-8-9-18(13-21-14)15(2)22-19(23)17-7-5-6-16(12-17)10-11-20(3,4)24/h5-9,12-13,15,24H,10-11H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAACGECXKBRBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

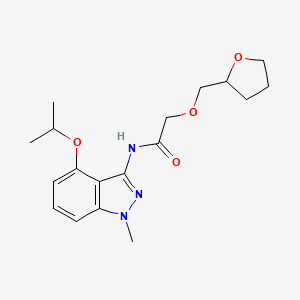

![N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5575302.png)

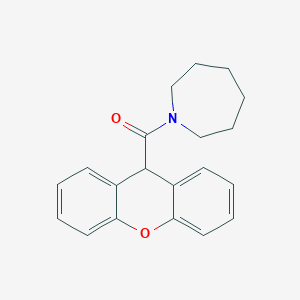

![5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5575308.png)

![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5575315.png)

![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)

![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)

![N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5575382.png)

![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)